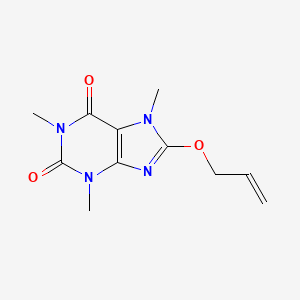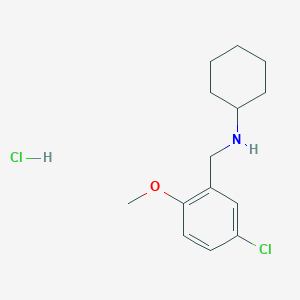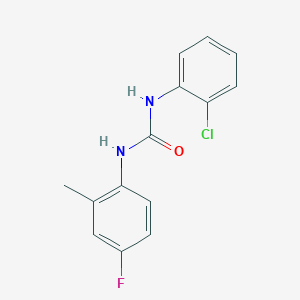![molecular formula C23H22N2O2 B5371504 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile, also known as FGIN-1-27, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research, particularly in the field of neuroscience, due to its potential therapeutic applications for various neurological disorders.
Mechanism of Action
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile acts as a selective antagonist of the mGluR5 receptor, which is a type of G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, this compound can modulate the release of various neurotransmitters and regulate the activity of various brain regions. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, its ability to modulate the release of various neurotransmitters, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments, such as its relatively high cost, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile. One area of research is to further investigate its potential therapeutic applications in various neurological disorders, such as anxiety, depression, addiction, and schizophrenia. Another area of research is to explore its mechanism of action in more detail, particularly in relation to its effects on neurotransmitter release and brain activity. Finally, there is a need to develop more effective and efficient synthesis methods for this compound, as well as to improve its pharmacokinetic properties for potential clinical use.
Synthesis Methods
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile can be synthesized through a multi-step process, starting with the reaction of 2-furylboronic acid with 2-bromo-5-chlorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then treated with benzylamine and morpholine to form the final product, this compound. The purity of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and to regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
properties
IUPAC Name |
2-[5-[(2-benzylmorpholin-4-yl)methyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c24-15-19-8-4-5-9-22(19)23-11-10-20(27-23)16-25-12-13-26-21(17-25)14-18-6-2-1-3-7-18/h1-11,21H,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPBFCRTZNXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)


![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)
![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)